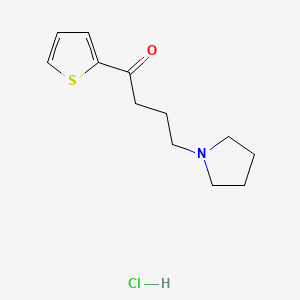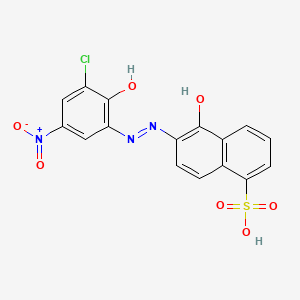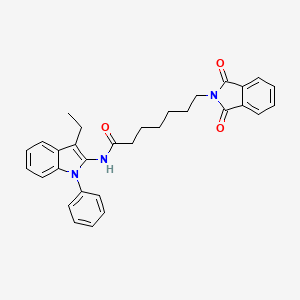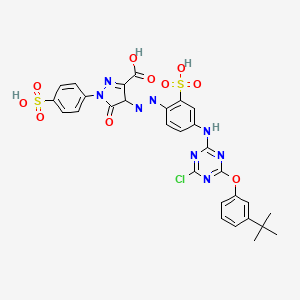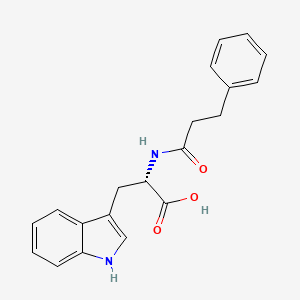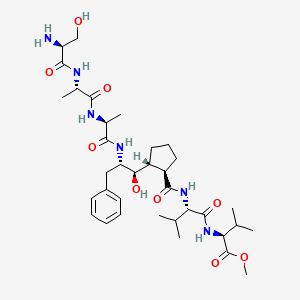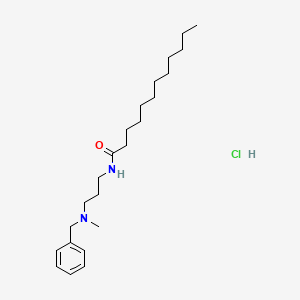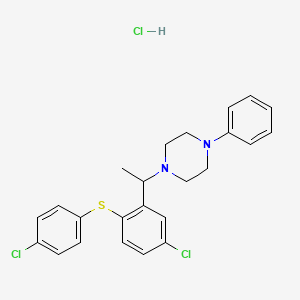
1-(1-(5-Chloro-2-((4-chlorophenyl)thio)phenyl)ethyl)-4-phenylpiperazine monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(5-Chloro-2-((4-chlorophenyl)thio)phenyl)ethyl)-4-phenylpiperazine monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with phenyl and chlorophenyl groups, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(5-Chloro-2-((4-chlorophenyl)thio)phenyl)ethyl)-4-phenylpiperazine monohydrochloride typically involves multiple steps. One common method includes the reaction of 5-chloro-2-((4-chlorophenyl)thio)benzaldehyde with phenylpiperazine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(1-(5-Chloro-2-((4-chlorophenyl)thio)phenyl)ethyl)-4-phenylpiperazine monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
1-(1-(5-Chloro-2-((4-chlorophenyl)thio)phenyl)ethyl)-4-phenylpiperazine monohydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-(1-(5-Chloro-2-((4-chlorophenyl)thio)phenyl)ethyl)-4-phenylpiperazine monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-(5-Chloro-2-((4-chlorophenyl)thio)phenyl)ethyl)-4-methylpiperazine
- 1-(1-(5-Chloro-2-((4-chlorophenyl)thio)phenyl)ethyl)-4-ethylpiperazine
Uniqueness
1-(1-(5-Chloro-2-((4-chlorophenyl)thio)phenyl)ethyl)-4-phenylpiperazine monohydrochloride is unique due to its specific substitution pattern and the presence of both phenyl and chlorophenyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
112446-58-9 |
|---|---|
Molecular Formula |
C24H25Cl3N2S |
Molecular Weight |
479.9 g/mol |
IUPAC Name |
1-[1-[5-chloro-2-(4-chlorophenyl)sulfanylphenyl]ethyl]-4-phenylpiperazine;hydrochloride |
InChI |
InChI=1S/C24H24Cl2N2S.ClH/c1-18(27-13-15-28(16-14-27)21-5-3-2-4-6-21)23-17-20(26)9-12-24(23)29-22-10-7-19(25)8-11-22;/h2-12,17-18H,13-16H2,1H3;1H |
InChI Key |
LOXCJGRUDVFVGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)SC2=CC=C(C=C2)Cl)N3CCN(CC3)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


